molecular formula C11H11BrO3 B2448043 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran CAS No. 2219376-68-6

5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran

Cat. No.: B2448043
CAS No.: 2219376-68-6
M. Wt: 271.11
InChI Key: CSBXYZJQLYCSEB-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromine atom at the 5th position, a dioxolane ring at the 2nd position, and a dihydrobenzofuran core

Properties

IUPAC Name

5-bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-8-1-2-9-7(5-8)6-10(15-9)11-13-3-4-14-11/h1-2,5,10-11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBXYZJQLYCSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2CC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran typically involves the following steps:

    Formation of Dioxolane Ring: The dioxolane ring can be introduced by reacting the brominated benzofuran with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(1,3-dioxolan-2-yl)thiazole
  • 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole
  • 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran

Uniqueness

5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran is unique due to its specific substitution pattern and the presence of both a bromine atom and a dioxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran is a compound of considerable interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C11H11BrO3C_{11}H_{11}BrO_3. The compound features a benzofuran core substituted with a bromine atom and a dioxolane ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its cytotoxic effects on cancer cells and its antibacterial properties.

Cytotoxicity

Recent studies have demonstrated that derivatives of benzofuran compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Table 1: Cytotoxicity Data for this compound

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)25Apoptosis via ROS generation
MOLT-4 (Leukemia)30Apoptosis via mitochondrial dysfunction
Cacki-1 (Kidney)>100Low toxicity observed

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed lower toxicity towards normal kidney cells (Cacki-1), suggesting a selective action against cancer cells.

Antibacterial Activity

In addition to its cytotoxic properties, this compound has been evaluated for antibacterial activity. Preliminary studies suggest moderate effectiveness against Gram-positive bacteria.

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae64 µg/mL

The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth.

The biological mechanisms underlying the activity of this compound are primarily linked to its ability to induce apoptosis in cancer cells. This process involves:

  • ROS Generation : Increased levels of ROS lead to oxidative stress within cells.
  • Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential results in cytochrome c release.
  • Caspase Activation : The activation of caspases initiates the apoptotic cascade.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in cancer treatment:

  • Study on K562 Cells : A study indicated that exposure to benzofuran derivatives resulted in increased ROS production and apoptosis in K562 leukemia cells. Flow cytometry analysis confirmed early apoptotic events through Annexin V staining.
  • Antimicrobial Screening : Another investigation assessed various benzofuran derivatives for their antimicrobial properties against clinical strains and found that certain compounds exhibited promising results against resistant bacterial strains.

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